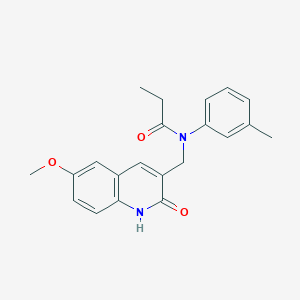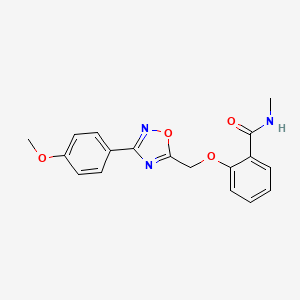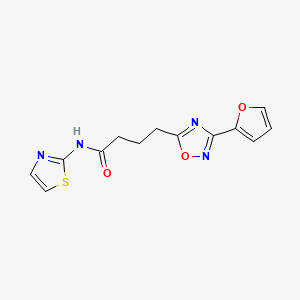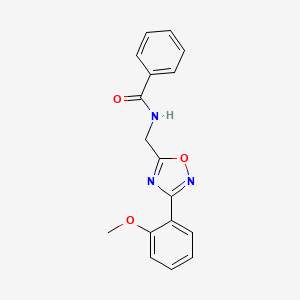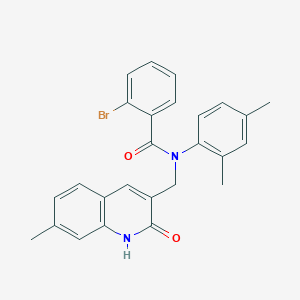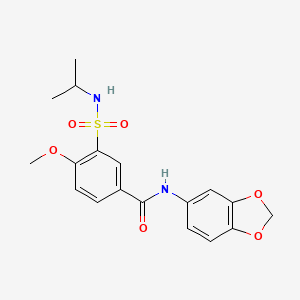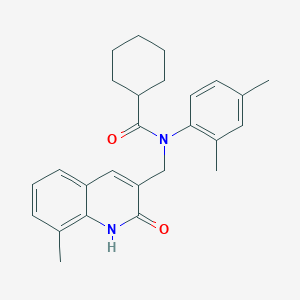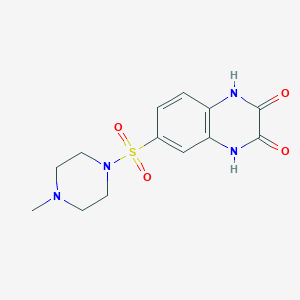
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Mécanisme D'action
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that plays a key role in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione can modulate the release of various neurotransmitters, including glutamate and dopamine, and reduce the excitability of neurons.
Biochemical and Physiological Effects:
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione has been shown to have various biochemical and physiological effects, including reducing the release of glutamate and dopamine, modulating synaptic plasticity, and improving cognitive function. It has also been found to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione in lab experiments is its selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other receptors or neurotransmitter systems. However, 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo, and its potential off-target effects at high concentrations.
Orientations Futures
There are several future directions for research on 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione, including investigating its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, further studies are needed to determine the optimal dosage and administration routes for 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione in different animal models and to explore its potential side effects and interactions with other drugs. Finally, the development of more selective and potent mGluR5 antagonists may provide new avenues for the treatment of neurological disorders.
Méthodes De Synthèse
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione can be synthesized using a multistep process involving the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by cyclization with ammonium acetate to form quinoxaline-2,3-dione. The resulting compound is then reacted with 4-methylpiperazine and sulfonyl chloride to yield 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione.
Applications De Recherche Scientifique
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione has been widely used in scientific research to investigate the role of mGluR5 in various neurological disorders. It has been shown to have potential therapeutic effects in Parkinson's disease, where it can reduce motor symptoms and improve cognitive function. In schizophrenia, 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione has been found to decrease the hyperactivity of mGluR5 and improve cognitive function. Additionally, 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione has been studied as a potential treatment for addiction, as it can reduce drug-seeking behavior and prevent relapse.
Propriétés
IUPAC Name |
6-(4-methylpiperazin-1-yl)sulfonyl-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-16-4-6-17(7-5-16)22(20,21)9-2-3-10-11(8-9)15-13(19)12(18)14-10/h2-3,8H,4-7H2,1H3,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFUJKOPGMFSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Methylpiperazin-1-yl)sulfonyl]quinoxaline-2,3-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


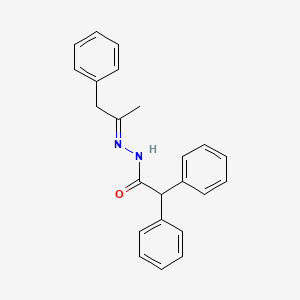
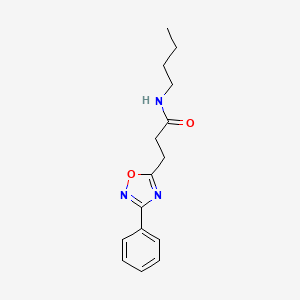
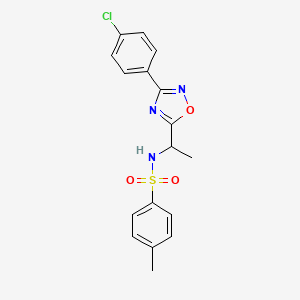
![(Z)-2,7-dimethyl-N'-(3,4,5-trimethoxybenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7715157.png)
